4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile
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Overview
Description
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a tetrahydropyran ring, a trifluoromethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Benzonitrile: The final step involves the coupling of the tetrahydropyran derivative with a benzonitrile derivative under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Use of Catalysts: Catalysts like palladium or copper may be employed to enhance reaction efficiency.
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to maximize yield and purity.
Purification Techniques: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzonitrile or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(difluoromethyl)benzonitrile: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(methyl)benzonitrile: Contains a methyl group instead of a trifluoromethyl group.
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzaldehyde: Similar structure with an aldehyde group instead of a nitrile group.
Uniqueness
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(oxan-4-ylmethoxy)-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c15-14(16,17)12-7-11(8-18)1-2-13(12)20-9-10-3-5-19-6-4-10/h1-2,7,10H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHJKXFWHWVLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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